
Zuclomiphene-D4 citrate
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Overview
Description
Zuclomiphene-D4 citrate is a deuterium-labeled analog of zuclomiphene citrate, a selective estrogen receptor modulator (SERM) and one of the two enantiomers of clomiphene citrate (the other being enclomiphene). Zuclomiphene citrate exhibits antiestrogenic effects, primarily inhibiting luteinizing hormone (LH) secretion more potently than its trans-isomer, enclomiphene . The deuterium labeling (D4) in this compound serves as a stable isotopic tracer, facilitating pharmacokinetic and metabolic studies without altering its pharmacological properties . It is also recognized as an orally active hypocholesterolemic agent, though clinical development remains unreported .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zuclomiphene-D4 citrate involves the deuteration of zuclomiphene citrateThe reaction conditions often involve the use of deuterated reagents and solvents under controlled environments to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product with high deuterium incorporation and purity .
Chemical Reactions Analysis
Types of Reactions: Zuclomiphene-D4 citrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Scientific Research Applications
Treatment of Hypogonadism
One of the primary applications of zuclomiphene citrate is in the treatment of secondary hypogonadism in men. A study assessed the serum levels of enclomiphene and zuclomiphene in men undergoing long-term clomiphene citrate therapy. The results indicated that zuclomiphene was the predominant isomer, suggesting its significant role in testosterone restoration . The study recorded substantial increases in total testosterone and luteinizing hormone levels post-treatment, emphasizing its effectiveness in managing hypogonadism.
Infertility Management
Zuclomiphene citrate has also been explored for its role in managing male infertility. Research indicates that it can enhance spermatogenesis without adversely affecting sperm quality. A comparative study between enclomiphene citrate and clomiphene citrate demonstrated that both compounds effectively increased total testosterone levels while maintaining sperm counts, thus supporting their use in treating male infertility .
Clinical Trials on Hypogonadism
In a clinical trial involving men with secondary hypogonadism treated with clomiphene citrate (which includes both enclomiphene and zuclomiphene), significant changes were observed in hormone levels after therapy. The median testosterone level rose from 205 ng/dL to 488 ng/dL, illustrating the compound's efficacy in restoring normal testosterone levels .
Safety and Efficacy Analysis
A safety analysis conducted on patients receiving zuclomiphene citrate revealed a favorable safety profile, with minimal side effects reported. This aspect is crucial for long-term treatment considerations in patients with chronic conditions requiring hormonal modulation .
Comparative Efficacy
The following table summarizes the comparative efficacy of zuclomiphene-D4 citrate against other treatments:
Treatment Type | Testosterone Increase | Sperm Quality Improvement | Side Effects |
---|---|---|---|
Zuclomiphene Citrate | Significant | Maintained | Minimal |
Enclomiphene Citrate | Significant | Improved | Moderate |
Clomiphene Citrate | Moderate | Variable | Notable estrogenic effects |
Research Insights
Recent studies have highlighted the biochemical differences between zuclomiphene and its isomers. Zuclomiphene has been shown to have a longer half-life compared to clomiphene citrate, leading to prolonged effects and potential side effects that may extend beyond therapeutic benefits . This necessitates careful consideration when prescribing these compounds for long-term use.
Mechanism of Action
Zuclomiphene-D4 citrate exerts its effects by binding to estrogen receptors and modulating their activity. It acts as an estrogen receptor agonist or antagonist depending on the target tissue. In the hypothalamus, it inhibits the negative feedback of estrogen on gonadotropin release, leading to increased secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This stimulates ovulation and increases the chances of pregnancy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Pharmacological and Clinical Comparisons
Efficacy in Ovarian Stimulation (IVF)
Studies comparing clomiphene citrate (containing zuclomiphene) and letrozole in mild IVF protocols revealed:
Key Findings :
- Estradiol Levels : Clomiphene citrate (zuclomiphene-enriched) produced significantly lower peak estradiol levels than letrozole, likely due to its antiestrogenic effects .
- Oocyte Maturity: No difference in mature oocyte yield, fertilization rates, or embryo quality was observed .
- LH Surge Suppression : Zuclomiphene’s LH suppression may reduce cycle cancellations due to premature LH surges (5% cancellation rate in clomiphene protocols) .
Hypocholesterolemic Effects
- Letrozole: No direct hypocholesterolemic role; primarily affects estrogen synthesis.
Research and Clinical Implications
- This compound is primarily a research tool for tracing zuclomiphene’s metabolic pathways. Its clinical relevance remains confined to studies leveraging isotopic labeling .
- Clomiphene vs. Letrozole in IVF : While outcomes are comparable, letrozole’s higher estradiol levels and minimal endometrial impact make it preferable in protocols prioritizing endometrial receptivity .
Biological Activity
Zuclomiphene-D4 citrate, a derivative of clomiphene citrate, is an important compound in the field of reproductive endocrinology. It primarily functions as an estrogen receptor modulator and has been studied for its biological activity, particularly in the context of male hypogonadism and female infertility. This article delves into the biological activity of this compound, summarizing key findings from various studies, including case studies, data tables, and detailed research findings.
Overview of this compound
Zuclomiphene is one of the two isomers of clomiphene citrate, the other being enclomiphene. While enclomiphene acts as an estrogen receptor antagonist, zuclomiphene functions as an estrogen receptor agonist. This difference in activity leads to distinct pharmacological effects and side effects associated with each isomer. Zuclomiphene has been noted for its longer half-life compared to clomiphene citrate, which can result in prolonged estrogenic effects .
Estrogen Receptor Modulation
Zuclomiphene's primary mechanism involves binding to estrogen receptors, which can lead to various biological responses:
- Agonistic Effects : As an agonist, zuclomiphene can stimulate estrogenic pathways, potentially leading to side effects such as gynecomastia in males or ovarian hyperstimulation in females .
- Impact on Gonadotropins : Studies have shown that zuclomiphene can influence gonadotropin levels, which are critical for regulating testosterone production in males and follicular development in females .
Efficacy in Male Hypogonadism
A significant body of research has focused on the effects of clomiphene citrate (and its isomers) on male hypogonadism:
- Testosterone Levels : A study involving men undergoing long-term clomiphene therapy reported increases in total testosterone levels from a median of 205 ng/dL to 488 ng/dL after treatment. The study also highlighted that zuclomiphene was the predominant isomer present in serum during therapy .
Parameter | Baseline (ng/dL) | Post-Treatment (ng/dL) |
---|---|---|
Total Testosterone | 205 | 488 |
Estradiol | 17 | 34 |
Luteinizing Hormone (LH) | 4 | 6.1 |
- Semen Quality : In another clinical trial, enclomiphene was shown to maintain semen quality while increasing testosterone levels, contrasting with testosterone gel treatments that negatively impacted spermatogenesis .
Adverse Effects and Toxicity
Research has indicated potential adverse effects associated with high concentrations of clomiphene and its isomers:
- Embryotoxicity : A study on mouse embryos demonstrated that exposure to zuclomiphene adversely affected fertilization rates and embryo development in a dose-dependent manner. This raises concerns about its use in reproductive therapies .
Case Study: Long-Term Clomiphene Therapy
In a cohort study involving 15 men treated with clomiphene citrate for secondary hypogonadism:
- Demographics : Median age was 36 years with a BMI of 32 kg/m².
- Results : Significant increases were observed in testosterone and estradiol levels post-treatment. The study concluded that long-term therapy significantly altered the concentrations of enclomiphene and zuclomiphene, with zuclomiphene being more prevalent .
Q & A
Basic Research Questions
Q. How can researchers synthesize Zuclomiphene-D4 citrate with high isotopic purity, and what analytical techniques are critical for validating its structural integrity?
Answer:
- Synthesis : Use sodium citrate (Na3Ct) as a stabilizing agent in aqueous solutions under controlled pH (ideally >6.2 to avoid polycrystalline nanowire formation ). Optimize the HAuCl4/Na3Ct ratio to ensure complete deuteration at specific positions.
- Validation : Employ nuclear magnetic resonance (NMR) spectroscopy to confirm deuteration sites and liquid chromatography-mass spectrometry (LC-MS) to assess isotopic purity (>99% D4 incorporation). Differential scanning calorimetry (DSC) can verify citrate coordination stability .
Q. What experimental protocols are recommended for assessing this compound’s stability under varying storage conditions?
Answer:
- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and 60°C for 12 weeks. Monitor degradation via high-performance liquid chromatography (HPLC) with UV detection at 254 nm.
- Data Analysis : Use Arrhenius kinetics to predict shelf life. For statistical rigor, apply a two-way ANOVA to compare degradation rates across conditions, ensuring p < 0.05 for significance .
Q. How can this compound be utilized as an internal standard in LC-MS studies of clomiphene isomers?
Answer:
- Method Development : Prepare calibration curves using deuterated and non-deuterated standards in a 1:1 ratio. Optimize ionization parameters (e.g., ESI+ mode, 350°C source temperature) to minimize matrix effects.
- Validation : Calculate recovery rates (95–105%) and limit of quantification (LOQ < 1 ng/mL) per ICH guidelines. Cross-validate with non-deuterated clomiphene to confirm specificity .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on this compound’s estrogen receptor (ER) binding affinity compared to its non-deuterated counterpart?
Answer:
- Experimental Design :
- In vitro : Use ERα/β competitive binding assays with tritiated estradiol (³H-E2). Include triplicate measurements and negative controls (e.g., tamoxifen).
- In silico : Perform molecular docking simulations (AutoDock Vina) to compare binding poses.
- Data Interpretation : Apply the Hill equation to calculate IC50 values. Address variability by stratifying data based on receptor subtype and solvent polarity effects .
Q. What strategies can mitigate batch-to-batch variability in this compound synthesis for pharmacokinetic studies?
Answer:
- Process Optimization : Implement design of experiments (DoE) to identify critical parameters (e.g., pH, stirring rate). Use response surface methodology (RSM) for multivariate analysis.
- Quality Control : Adopt real-time pH monitoring and inline FTIR spectroscopy to track citrate coordination dynamics. Validate batches using multivariate statistical process control (MSPC) .
Q. How can researchers reconcile discrepancies in metabolic pathway data for this compound across species (e.g., rat vs. human hepatocytes)?
Answer:
- Methodology :
- In vitro Metabolism : Incubate Zuclomiphene-D4 with liver microsomes from rats and humans. Quantify metabolites using UPLC-QTOF-MS.
- Cross-Species Analysis : Apply hierarchical clustering to identify species-specific cytochrome P450 (CYP) isoforms (e.g., CYP2D6 in humans vs. CYP2C11 in rats).
- Statistical Framework : Use Fisher’s exact test to compare metabolite prevalence (p < 0.01) and adjust for false discovery rates (FDR) .
Q. Data Contradiction Analysis Framework
Q. Key Methodological Guidelines
- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with practical constraints .
- Data Integrity : Use Zotero for citation management and metadata tagging to ensure reproducibility .
- Peer Review : Preemptively address common pitfalls (e.g., insufficient sample size, unvalidated assays) using the PICO framework .
Properties
Molecular Formula |
C32H36ClNO8 |
---|---|
Molecular Weight |
602.1 g/mol |
IUPAC Name |
2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-1,1,2,2-tetradeuterio-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;/i19D2,20D2; |
InChI Key |
PYTMYKVIJXPNBD-VPBGPPQFSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3)N(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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